
Clopidogrel Camphorsulfonate
概要
説明
Clopidogrel Camphorsulfonate is a compound with the molecular formula C26H32ClNO6S2 . It is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It is used to lower the risk of having a stroke, blood clot, or serious heart problem after a heart attack, severe chest pain (angina), or circulation problems .
Synthesis Analysis
The synthesis of Clopidogrel Camphorsulfonate involves a four-step or one-pot process with an overall yield above 70%. The process features PTC catalyzed alkaline hydrolysis of the key intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l-camphorsulphonic acid in toluene .Molecular Structure Analysis
Clopidogrel Camphorsulfonate has a molecular weight of 554.1 g/mol . The InChIKey of the compound is XEENARPWPCQXST-LGPMUQLOSA-N . The compound is a mixture or salt, and hence conformer generation is disallowed .Chemical Reactions Analysis
Clopidogrel is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .Physical And Chemical Properties Analysis
Clopidogrel Camphorsulfonate has a molecular weight of 554.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 .科学的研究の応用
Platelet Aggregation Inhibition : Clopidogrel effectively inhibits platelet aggregation by impairing platelet P2Y(AC) ADP receptor-mediated signaling, which is crucial in reducing thrombin and fibrinogen activation. This mechanism plays a significant role in preventing thrombotic events (Geiger et al., 1999).
Impact on Inflammation and Atherothrombosis : The drug reduces platelet-dependent up-regulation of inflammatory and pro-atherothrombotic functions in leukocytes. This property is potentially beneficial in reducing inflammation associated with atherosclerosis and its acute complications (Evangelista et al., 2005).
Bone Health Implications : Clopidogrel treatment has been observed to inhibit bone cell function in vitro and decrease trabecular bone in vivo. These findings suggest a potential impact on bone mineral density and overall bone health (Syberg et al., 2012).
Overcoming Clopidogrel Resistance : Research suggests that overcoming clopidogrel resistance using pharmacodynamic and genetic information can improve outcomes in patients, especially those with stent thrombosis (Pena et al., 2009).
Reduction of Vascular Events : Clopidogrel significantly reduces the risk of vascular death, myocardial infarction, and stroke. However, it may also increase the risk of bleeding and the need for blood transfusions (Gerschutz & Bhatt, 2003).
Genetic Factors in Drug Response : Genetic variations, particularly CYP2C19 reduced-function allele carriers, show reduced platelet inhibition and increased cardiovascular event risks when treated with clopidogrel. This highlights the importance of genetic factors in determining drug efficacy (Mega et al., 2009).
Comparative Efficacy of Clopidogrel Salts : Studies comparing clopidogrel hydrogensulfate and clopidogrel besylate indicate similar antiplatelet effects in healthy subjects, with no significant differences observed between these two salts (Neubauer et al., 2009).
Pharmacogenetics and Personalized Medicine : Genetic differences, particularly in the CYP2C19 locus, contribute significantly to variations in clopidogrel response and efficacy. This opens avenues for potential genetic testing to improve treatment outcomes (Cuisset et al., 2012).
作用機序
Safety and Hazards
When handling Clopidogrel Camphorsulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t15-;7-,10-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEENARPWPCQXST-LGPMUQLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clopidogrel Camphorsulfonate | |
CAS RN |
120202-68-8 | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS)-, (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid – methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



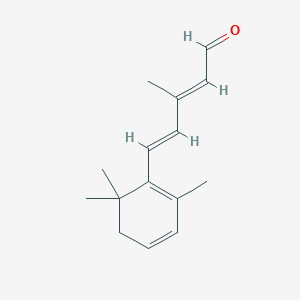
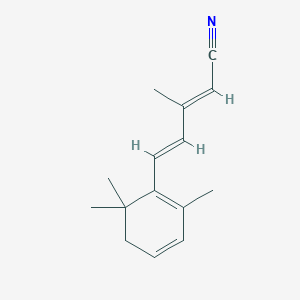
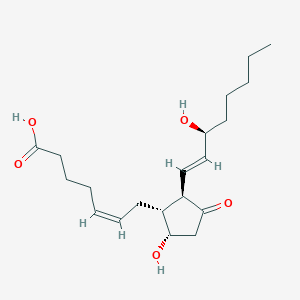
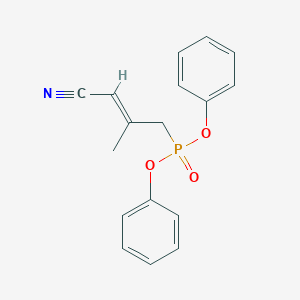

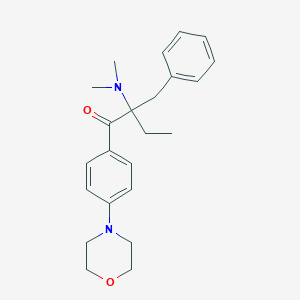


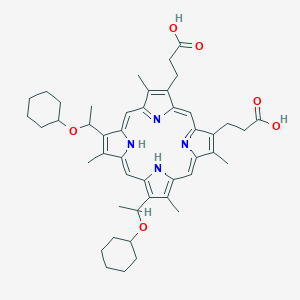
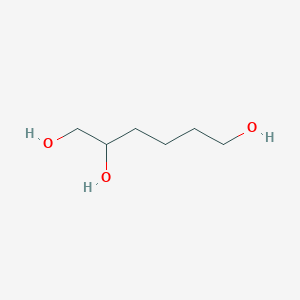
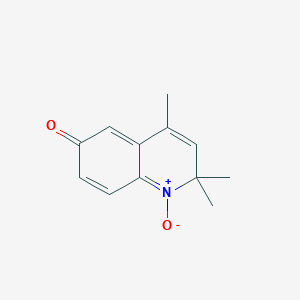
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)